molecular formula C24H26FN3O5 B11360747 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide

Cat. No.: B11360747
M. Wt: 455.5 g/mol
InChI Key: UQVYXPLJYOYEIX-UHFFFAOYSA-N
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Description

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a pyrrolidine ring and a trimethoxyphenyl group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide is likely to involve interactions with specific molecular targets, such as receptors or enzymes. The indole moiety is known to bind to various receptors, including serotonin receptors, which could mediate the compound’s biological effects . Additionally, the trimethoxyphenyl group may contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its combination of an indole moiety, a pyrrolidine ring, and a trimethoxyphenyl group, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C24H26FN3O5

Molecular Weight

455.5 g/mol

IUPAC Name

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C24H26FN3O5/c1-31-20-10-17(11-21(32-2)23(20)33-3)27-24(30)15-8-22(29)28(13-15)7-6-14-12-26-19-5-4-16(25)9-18(14)19/h4-5,9-12,15,26H,6-8,13H2,1-3H3,(H,27,30)

InChI Key

UQVYXPLJYOYEIX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

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